![molecular formula C11H14ClNO3 B2894769 2-Chloro-6-prop-2-enoyl-6-azaspiro[2.5]octane-2-carboxylic acid CAS No. 2567496-38-0](/img/structure/B2894769.png)

2-Chloro-6-prop-2-enoyl-6-azaspiro[2.5]octane-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

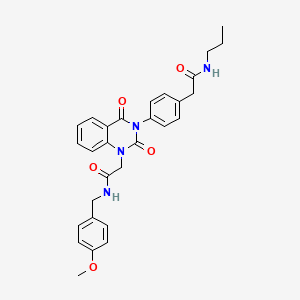

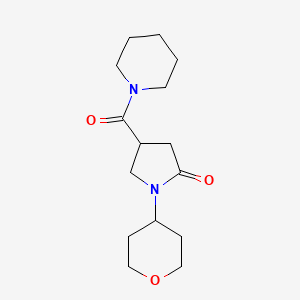

2-Chloro-6-prop-2-enoyl-6-azaspiro[2.5]octane-2-carboxylic acid, also known as CPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. CPAC is a spirocyclic lactam that contains an azaspiro ring, which is a unique structural feature that makes it a promising candidate for drug development.

Aplicaciones Científicas De Investigación

Synthesis and Core Structure Development

A study by Matsumura, Aoyagi, and Kibayashi (2003) detailed an efficient strategy for constructing the 6-azaspiro[4.5]decane ring system, using intramolecular ene reaction of the acylnitroso compound. This method led to the development of a spirocyclic ene product, which is a critical step in synthesizing core structures similar to 2-Chloro-6-prop-2-enoyl-6-azaspiro[2.5]octane-2-carboxylic acid, demonstrating its potential in creating complex molecular frameworks for halichlorine and pinnaic acids (Matsumura, Aoyagi, & Kibayashi, 2003).

Novel Dipeptide Synthons

Suter, Stoykova, Linden, and Heimgartner (2000) conducted research on heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates as new dipeptide synthons, showcasing the chemical versatility of spirocyclic compounds. Their work highlights the synthetic utility of such compounds in peptide synthesis, indicating potential applications of 2-Chloro-6-prop-2-enoyl-6-azaspiro[2.5]octane-2-carboxylic acid in developing novel dipeptide building blocks (Suter et al., 2000).

Corrosion Inhibition

Chafiq et al. (2020) synthesized new spirocyclopropane derivatives and evaluated their performance toward corrosion inhibition of mild steel in acidic media. This study underscores the importance of structurally complex spirocyclic compounds in developing environmentally friendly corrosion inhibitors, suggesting potential industrial applications of 2-Chloro-6-prop-2-enoyl-6-azaspiro[2.5]octane-2-carboxylic acid (Chafiq et al., 2020).

Propiedades

IUPAC Name |

2-chloro-6-prop-2-enoyl-6-azaspiro[2.5]octane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3/c1-2-8(14)13-5-3-10(4-6-13)7-11(10,12)9(15)16/h2H,1,3-7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPGKVPDHJPYQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC2(CC1)CC2(C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-6-(prop-2-enoyl)-6-azaspiro[2.5]octane-1-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2894687.png)

![(Z)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2894689.png)

![2-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2894690.png)

![3-[[3,5-Bis(trifluoromethyl)phenyl]methylamino]-4-[[(S)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B2894704.png)

![3-(4-chlorophenyl)-1,7-bis(2-methoxyethyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2894705.png)

![4-[3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoyl]thiomorpholine-3-carbonitrile](/img/structure/B2894707.png)